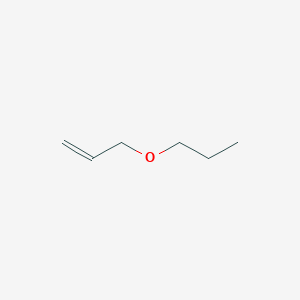
Óxido de manganeso(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It occurs naturally as the mineral bixbyite and is used in various industrial applications, including the production of ferrites and thermistors . This compound is known for its brown or black crystalline appearance and has a density of 4.50 g/cm³ .
Synthetic Routes and Reaction Conditions:
Heating Manganese(IV) oxide: Manganese(III) oxide can be synthesized by heating manganese(IV) oxide (MnO₂) in air at temperatures below 800°C. This process produces α-Mn₂O₃.
Oxidation of Manganese(II) hydroxide: Another method involves the oxidation followed by dehydration of manganese(II) hydroxide (Mn(OH)₂) to produce γ-Mn₂O₃.
Redox Reactions: Manganese(III) oxide can also be formed by the redox reaction in an alkaline cell: 2 MnO₂ + Zn → Mn₂O₃ + ZnO.
Industrial Production Methods:
In-situ Oxidation: Industrially, manganese(III) oxide can be prepared by the in-situ oxidation of manganese sulfate solution using oxidants such as hydrogen peroxide, sodium hypochlorite, potassium permanganate, and oxygen. This method is efficient and results in high-purity manganese oxide.
Types of Reactions:
Oxidation: Manganese(III) oxide can undergo oxidation reactions, where it acts as an oxidizing agent.
Catalytic Reactions: Manganese(III) oxide acts as a catalyst in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of nitrogen monoxide, and the reduction of nitrobenzene.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used oxidizing agents in the preparation and reactions involving manganese(III) oxide.
Reducing Agents: Zinc is often used as a reducing agent in redox reactions involving manganese(III) oxide.
Major Products:
Aplicaciones Científicas De Investigación
Manganese(III) oxide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Manganese(III) oxide, also known as dimanganese trioxide, is a chemical compound with the formula Mn2O3 . It primarily targets various chemical reactions, acting as a catalyst. For instance, it has been found to facilitate the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Mode of Action
Manganese(III) oxide interacts with its targets through redox reactions. For example, in an alkaline cell, Manganese(III) oxide is formed by the redox reaction: 2 MnO2 + Zn → Mn2O3 + ZnO . It’s also known to be involved in the oxidation of Mn II salts or reduction of MnO2 .
Biochemical Pathways
Manganese(III) oxide affects various biochemical pathways. It plays a key role in promoting sulfate radical-based advanced oxidation processes (SR-AOPs). The crystal structures of different Mn(III) (oxyhydr)oxides, such as α-Mn2O3, γ-MnOOH, and Mn3O4, are involved in these processes . The activation mechanisms of peroxymonosulfate (PMS) and peroxydisulfate (PDS) in water are also influenced by Mn(III) (oxyhydr)oxide .
Pharmacokinetics
A study on a related compound, manganese(iii) meso-tetra [3- (2- (2-methoxy)-ethoxy) ethoxy] phenyl porphyrin chloride, a novel superoxide dismutase mimic, showed that it can be rapidly distributed to tissues after intravenous administration .
Result of Action
The result of Manganese(III) oxide’s action is the facilitation of various chemical reactions. As a catalyst, it speeds up these reactions without being consumed in the process. For instance, it aids in the oxidation of methane and carbon monoxide, the decomposition of NO, and the reduction of nitrobenzene .
Action Environment
The action of Manganese(III) oxide is influenced by environmental factors such as temperature and pH. For example, heating MnO2 in air at below 800 °C produces α-Mn2O3, while higher temperatures produce Mn3O4 . Moreover, the presence of small amounts of Fe3+ has been found to stabilize the structure of Mn2O3 .
Análisis Bioquímico
Biochemical Properties
Manganese(III) oxide interacts with various enzymes, proteins, and other biomolecules. Most natural manganese oxides are produced through the Mn(II) oxidation process driven by microbes . Biogenic manganese oxides (BioMnOx) are usually amorphous and rich in defects and possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Cellular Effects
The effects of Manganese(III) oxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese(III) oxide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Manganese(III) oxide change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Manganese(III) oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Manganese(III) oxide is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Manganese(III) oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Manganese(III) oxide and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Comparación Con Compuestos Similares
Manganese(III) oxide can be compared with other manganese oxides, such as:
Manganese(II) oxide (MnO): This compound is a basic oxide and is less oxidizing compared to manganese(III) oxide.
Manganese(II,III) oxide (Mn₃O₄): This mixed-valence oxide has both +2 and +3 oxidation states of manganese and exhibits different catalytic properties.
Manganese dioxide (MnO₂): Known for its strong oxidizing properties, manganese dioxide is widely used in batteries and as a catalyst.
Manganese(III) oxide is unique due to its specific oxidation state (+3), which allows it to participate in a variety of redox reactions and catalytic processes. Its ability to activate peroxymonosulfate and peroxydisulfate in water treatment applications sets it apart from other manganese oxides .
Propiedades
Número CAS |
1317-34-6 |
|---|---|
Fórmula molecular |
Mn2O3 |
Peso molecular |
157.874 g/mol |
Nombre IUPAC |
manganese(3+);oxygen(2-) |
InChI |
InChI=1S/2Mn.3O/q2*+3;3*-2 |
Clave InChI |
TYTHZVVGVFAQHF-UHFFFAOYSA-N |
SMILES |
O=[Mn]O[Mn]=O |
SMILES isomérico |
O=[Mn]O[Mn]=O |
SMILES canónico |
[O-2].[O-2].[O-2].[Mn+3].[Mn+3] |
Key on ui other cas no. |
1317-34-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of manganese(III) oxide?
A1: The molecular formula of manganese(III) oxide is Mn2O3. Its molecular weight is 157.87 g/mol. [] [https://www.semanticscholar.org/paper/0b46f4176aafb500ed9607ba3e40330d4fdb3636]
Q2: What spectroscopic techniques are helpful in characterizing manganese(III) oxide?
A2: Several spectroscopic techniques can be used to characterize manganese(III) oxide, including:
- X-ray powder diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about its crystal structure. [, , , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33, https://www.semanticscholar.org/paper/0fce317729a6ca4ab8c8eafa1cdc07442cd98179]
- Infrared spectroscopy (IR): This method identifies functional groups present in the sample, such as metal-oxygen bonds. It can also provide information about the adsorption of molecules on the surface of the oxide. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
- Electron spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) can determine the oxidation state of manganese in the sample and provide information about its surface composition. [] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da]
- Scanning electron microscopy (SEM): This technique provides images of the sample's surface morphology, revealing details about its shape, size, and texture. [, , , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/c67b55a23eab5c6fe2c1b2f95743f42d12bb6a53, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
Q3: Manganese(III) oxide acts as a catalyst in various reactions. Could you elaborate on some of them and their mechanisms?
A3: Manganese(III) oxide exhibits catalytic activity in a variety of reactions, including:
- Oxidation of hydrocarbons: Studies demonstrate its ability to catalyze the oxidation of ethane by nitrous oxide and oxygen. The proposed mechanism involves the interaction of adsorbed species, likely radical species, on the catalyst surface, with both ethane and the oxidizing gas participating in subsequent steps. [, , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Oxidation of carbon monoxide: Research indicates that manganese(III) oxide, in conjunction with palladium, exhibits cooperative action in catalyzing the oxidation of carbon monoxide. This process involves oxygen incorporation through manganese(III) oxide, followed by palladium withdrawing the oxygen. The adsorbed carbon monoxide on palladium undergoes oxidation to form carbon dioxide, which then migrates to the manganese(III) oxide surface and desorbs. [] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f]
- Decomposition of nitric oxide: Manganese(III) oxide catalyzes the reaction between ethane and nitric oxide, yielding nitrogen, carbon dioxide, nitrous oxide, and water. The mechanism is thought to be complex, potentially involving surface nitrate intermediates. [] [https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3]
- Oxygen evolution reaction: Calcium manganese(III) oxides, with compositions and structures mimicking the active site of photosystem II, display promising catalytic activity for water oxidation to molecular oxygen. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q4: How does the catalytic activity of manganese(III) oxide compare to other transition metal oxides?
A4: In the context of 1-butene oxidation by nitrous oxide, the catalytic activity of various transition metal oxides follows this order: CuO > Fe2O3 > NiO > Mn2O3 > Cr2O3 > TiO2 > Sc2O3 > SnO > ZnO > V2O5 > Al2O3. This suggests that copper(II) oxide exhibits the highest activity, while manganese(III) oxide falls somewhere in the middle of the series. [] [https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
Q5: What are some potential applications of manganese(III) oxide's catalytic properties?
A5: The catalytic properties of manganese(III) oxide make it potentially valuable in a range of applications such as:
- Environmental remediation: Its ability to catalyze the oxidation of hydrocarbons and carbon monoxide could be harnessed for removing these pollutants from exhaust gases. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Chemical synthesis: Its ability to mediate organic reactions, such as the formation of tetrahydrofuran derivatives and the acetonylation of alkenes, highlights its potential as a catalyst in organic synthesis. [] [https://www.semanticscholar.org/paper/433bd7a2e92504676d22c07e4f005f3e5217df9c]
- Energy production and storage: Its role in catalyzing the oxygen evolution reaction is critical for developing efficient energy storage and conversion devices, such as fuel cells and electrolyzers. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q6: How does manganese(III) oxide behave under different environmental conditions, particularly in water treatment?
A6: Manganese(III) oxide plays a significant role in the removal of dissolved manganese in water treatment clarification processes. It acts as an adsorbent for manganese(II) ions, and this adsorption is influenced by factors such as pH, iron and manganese concentrations, and ionic strength. At higher pH levels, adsorbed manganese on the iron(III) oxide surface undergoes oxidation, potentially forming manganese(III) oxide. [] [https://www.semanticscholar.org/paper/1a2e6a2c95bf1d6442ab33c2e890da4a98f2dd5a]
Q7: What is the role of manganese(III) oxide in passive remediation systems for metal-polluted water?
A7: Caustic magnesia (magnesium oxide) reacts with water to form magnesium hydroxide, raising the pH. This facilitates the precipitation of metals like zinc, lead, and copper as hydroxides or hydroxysulfates. In this environment, manganese(II) undergoes oxidation and precipitates as manganese(III) oxide, effectively removing it from the water. [] [https://www.semanticscholar.org/paper/487d3fb0982a55f84b2b3d73293b7a7b9c43351e]
Q8: How is manganese(III) oxide used in analytical chemistry?
A8: Manganese(III) oxide finds application in analytical chemistry for the determination of dissolved inorganic carbon (DIC) in seawater. It acts as an electroactive material in electrodes for electrolytic acidification, offering a reagentless method for pH modification in in situ ocean analysis. [] [https://www.semanticscholar.org/paper/337b8148ed7eb555d53a082c9fc32a34c1210870]
Q9: What is the role of manganese(III) oxide in the development of novel materials for electrochemical applications?
A9: Manganese(III) oxide has been explored in various electrochemical applications:
- Electrochemical synthesis: It shows potential as a catalyst for the anodic generation of hydrogen peroxide during water oxidation. [] [https://www.semanticscholar.org/paper/5c16072bb2724f38b660d39cddb7505f30721789]
- Electrode material: In conjunction with silver nanofibers, it facilitates direct electron transfer of hemoglobin, paving the way for sensitive biosensor development. [] [https://www.semanticscholar.org/paper/535389b2085adcc7d948cc2366601d92103f2a89]
Q10: What are the environmental considerations related to the use and disposal of manganese(III) oxide?
A10: While manganese is an essential micronutrient, excessive manganese exposure can be harmful. Research is needed to fully understand the environmental impact and degradation pathways of manganese(III) oxide, especially in the context of its applications in water treatment and other fields. Implementing responsible waste management and exploring recycling strategies for manganese(III) oxide are crucial for minimizing potential environmental risks. [] [https://www.semanticscholar.org/paper/5ee821a06757bd8b3d21eeed70a212ed08e87faf]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



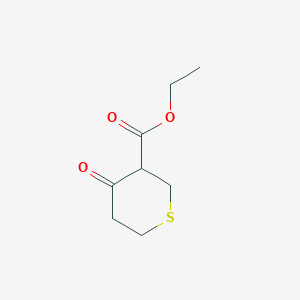
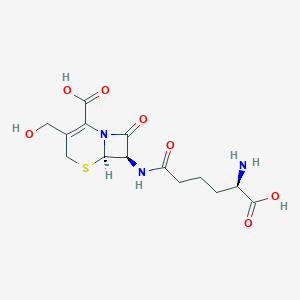
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
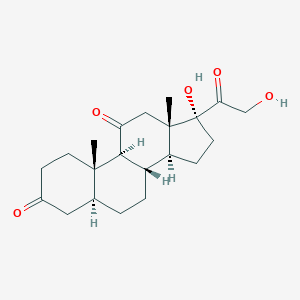
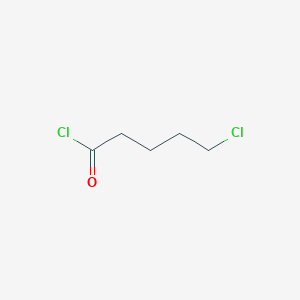
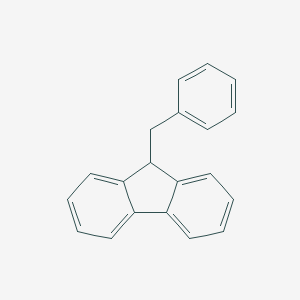
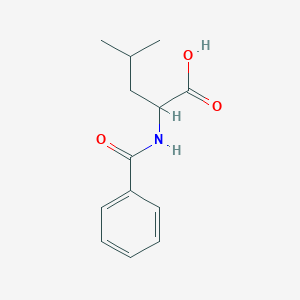
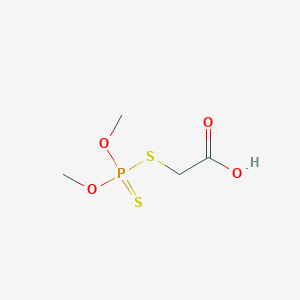
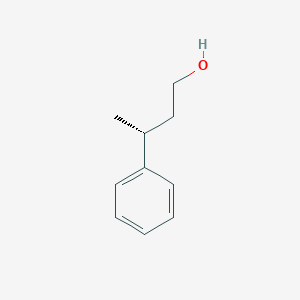
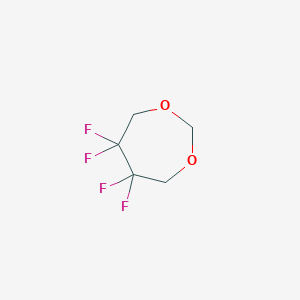
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)

